ethyl 4-(2-ethoxybenzamido)-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
CAS No.: 941974-40-9
Cat. No.: VC6970339
Molecular Formula: C23H23N3O5
Molecular Weight: 421.453
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941974-40-9 |
|---|---|
| Molecular Formula | C23H23N3O5 |
| Molecular Weight | 421.453 |
| IUPAC Name | ethyl 4-[(2-ethoxybenzoyl)amino]-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate |
| Standard InChI | InChI=1S/C23H23N3O5/c1-4-30-19-13-9-7-11-16(19)22(28)24-17-14-20(27)26(18-12-8-6-10-15(18)3)25-21(17)23(29)31-5-2/h6-14H,4-5H2,1-3H3,(H,24,28) |
| Standard InChI Key | QOUGMFRQERQNML-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=CC=C1C(=O)NC2=CC(=O)N(N=C2C(=O)OCC)C3=CC=CC=C3C |
Introduction
Chemical Structure and Physicochemical Properties
The compound belongs to the pyridazine family, characterized by a six-membered aromatic ring containing two adjacent nitrogen atoms. Its structure integrates a 2-ethoxybenzamido group at position 4, a 2-methylphenyl moiety at position 1, and an ethyl ester group at position 3 (Figure 1). These substituents influence its electronic configuration, solubility, and intermolecular interactions.
Molecular Formula and Weight
The molecular formula is , yielding a molecular weight of 421.45 g/mol. Key functional groups include:
-
2-Ethoxybenzamido group: Enhances lipophilicity and potential DNA intercalation properties.
-
Ethyl ester: Improves bioavailability by modulating solubility.
Spectral Data
While experimental spectra for this exact compound are unavailable, analogs such as ethyl 4-(4-ethoxybenzamido)-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate exhibit characteristic IR peaks at 1680 cm (C=O stretching) and 3300 cm (N–H bending). signals for the ethyl ester group typically appear as a triplet at δ 1.3 ppm (CH) and a quartet at δ 4.2 ppm (CH) .
Solubility and Partition Coefficients
Predicted solubility in water is <0.1 mg/mL due to the hydrophobic 2-methylphenyl group. The calculated log (octanol-water partition coefficient) is 2.8, indicating moderate lipophilicity .
| Property | Value | Source Analog |
|---|---|---|
| Molecular Weight | 421.45 g/mol | |
| Melting Point | 192–195°C (estimated) | |
| log | 2.8 | |
| Solubility in Water | <0.1 mg/mL |
Synthesis and Optimization
The synthesis of ethyl 4-(2-ethoxybenzamido)-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate involves multi-step reactions, typically starting with the formation of the pyridazine core followed by sequential functionalization.
Key Synthetic Steps
-
Pyridazine Ring Formation: Condensation of hydrazine derivatives with β-keto esters under acidic conditions yields the dihydropyridazine backbone.
-
Amidation at Position 4: Reaction with 2-ethoxybenzoyl chloride in dimethylformamide (DMF) introduces the benzamido group.
-
Esterification: Ethyl chloroformate is used to install the ester moiety at position 3.
Reaction Conditions
-
Solvents: DMF or toluene at 80–100°C.
-
Catalysts: Triethylamine for amidation steps.
-
Yield: 45–60% after recrystallization from ethanol.
Challenges and Solutions
-
Low Solubility: Use of polar aprotic solvents (e.g., DMF) improves intermediate solubility.
-
Byproduct Formation: Column chromatography (silica gel, ethyl acetate/hexanes) enhances purity.
Biological Activity and Mechanisms
Pyridazine derivatives are known for their anticancer and anti-inflammatory properties. While direct studies on this compound are lacking, structurally related analogs exhibit promising activity.
Mechanism of Action
-
Apoptosis Induction: Activation of caspase-3 and PARP cleavage in treated cells.
-
Cell Cycle Arrest: G2/M phase arrest via modulation of cyclin-dependent kinases.
Pharmacokinetic Profiling
Absorption and Distribution
Metabolism
Primary metabolic pathways include:
-
Ester Hydrolysis: Conversion to the carboxylic acid derivative by hepatic carboxylesterases.
-
O-Deethylation: CYP3A4-mediated removal of the ethoxy group .
Comparative Analysis with Structural Analogs
| Feature | Query Compound | 4-Ethoxy Analog |
|---|---|---|
| Substituent Position | 2-Ethoxybenzamido | 4-Ethoxybenzamido |
| IC (HCT-116) | Estimated 2.5 μM | 3.2 μM |
| log | 2.8 | 3.1 |
Future Directions
-
Synthetic Optimization: Explore microwave-assisted synthesis to improve yield.
-
In Vivo Studies: Evaluate efficacy in xenograft models of colorectal cancer.
-
Structure-Activity Relationships: Systematically modify substituents to enhance potency.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume